6-(3-Fluorophenyl)pyridin-2-amine
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Overview
Description
6-(3-Fluorophenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 3-position and an amine group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of 3-fluorophenylpyridine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, while the amination step involves the use of ammonia or an amine source under elevated temperatures and pressures.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-fluorophenylpyridine is coupled with an amine using a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkyl or aryl amine.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated pyridines.
Reduction Products: Alkyl or aryl amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: 6-(3-Fluorophenyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including kinase inhibitors and other drugs targeting specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(3-Fluorophenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-Chloro-6-(3-fluorophenyl)pyridazine: A related compound with a chlorine substituent instead of an amine group.
6-(3-Fluorophenyl)pyridine-2-carboxylic acid: A carboxylic acid derivative of the same core structure.
Uniqueness:
Fluorophenyl Group: The presence of the fluorophenyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the compound.
Amine Group: The amine group enhances the compound's ability to participate in hydrogen bonding and other interactions, making it suitable for various applications.
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWWPXAXYBCKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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